molecular formula C13H18N4O3 B2509697 N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396751-59-9

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2509697
CAS No.: 1396751-59-9
M. Wt: 278.312
InChI Key: LQVWEGSIVGINBA-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of new compounds that share functional groups or core structures with the compound of interest. For example, the study of pyrazine and pyrazole derivatives has highlighted methodologies for creating compounds with potential cytotoxic activities against cancer cells (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). These synthetic routes and characterizations provide a foundation for understanding how modifications to the pyrazine core or azetidine rings might affect biological activity and chemical stability.

Biological Activities

The biological activities of related compounds have been extensively studied, with some showing promising results in terms of antiviral, antibacterial, and antifungal properties. For instance, benzamide-based 5-aminopyrazoles and their derivatives have demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing the potential of these structures in developing new antiviral agents (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020). This research suggests that compounds with similar structural elements could be explored for their potential therapeutic applications.

Supramolecular Chemistry

Studies on the supramolecular chemistry of pyrazine derivatives, including hydrogen bonding patterns and crystal structures, have provided insights into the solid-state properties of these compounds. The examination of N-arylpyrazinecarboxamides has elucidated the role of various substituents in directing the formation of supramolecular architectures, which is critical for understanding the material properties and potential pharmaceutical formulations of these compounds (S. Wardell, M. D. de Souza, T. Vasconcelos, et al., 2008).

Chemical Reactivity and Transformations

Research on the reactivity of pyrazine and azetidine derivatives has revealed novel synthetic pathways and transformations. These studies contribute to a broader understanding of how specific functional groups or structural modifications can influence the reactivity and potential applications of these compounds. For example, the development of new synthetic routes to pteridines and related structures through the manipulation of pyrazine derivatives highlights the versatility of these core structures in synthetic organic chemistry (A. Albert, K. Ota, 1971).

Properties

IUPAC Name

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-20-6-2-3-16-12(18)10-8-17(9-10)13(19)11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVWEGSIVGINBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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